(R,E)-TCO-NHS Ester

描述

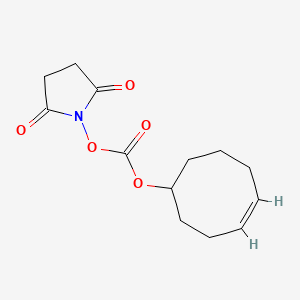

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGQJOKGFAIFAQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191901-33-3 | |

| Record name | CYCLOOCT-4-ENYL 2,5-DIOXOPYRROLIDIN-1-YL CARBONATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BX65M7XV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R,E)-TCO-NHS Ester for Bioorthogonal Labeling

(R,E)-TCO-NHS Ester is a bifunctional chemical linker at the forefront of bioconjugation and chemical biology. It serves as a critical tool for researchers and scientists in drug development, enabling the precise attachment of the highly reactive trans-cyclooctene (TCO) moiety to biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, and detailed protocols for its application, particularly in the context of bioorthogonal chemistry.

The molecule features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a trans-cyclooctene (TCO) ring. The NHS ester is an amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues found on the surface of proteins and antibodies.[1][2][3] The TCO group is a strained alkene that serves as a highly reactive dienophile in the inverse-electron demand Diels-Alder (iEDDA) reaction with tetrazine partners.[4][5] This "click chemistry" reaction is exceptionally fast, selective, and biocompatible, allowing for covalent bond formation in complex biological environments, including living cells.[2][6]

Chemical Structure and Physicochemical Properties

The this compound exists as diastereomers, primarily the axial and equatorial forms, which exhibit different reactivity and stability profiles. The axial isomer generally shows higher reactivity in the iEDDA reaction but undergoes deactivation to its cis-cyclooctene form more rapidly than the more stable equatorial isomer.[7][8] The information below pertains to the common (E)-isomer.

Table 1: Physicochemical Properties of (E)-TCO-NHS Ester

| Property | Value | References |

| Chemical Formula | C₁₃H₁₇NO₅ | [9][10][11][12] |

| Molecular Weight | 267.28 g/mol | [9][10][11][12][13] |

| CAS Number | 1191901-33-3 | [9][11][12][14] |

| Appearance | White to slightly grey crystalline solid | [8][11] |

| Purity | Typically >95% (HPLC) | [8][9][11] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform. | [2][8][11][15] |

| Storage Conditions | Store at -20°C, keep desiccated and protected from light. | [5][8][9][11][16] |

| Stability | NHS esters are moisture-sensitive and prone to hydrolysis.[17][18] The TCO ring can isomerize to the unreactive cis-cyclooctene (CCO) form; long-term storage is not recommended.[9] |

Reactivity and Mechanism of Action

The utility of TCO-NHS Ester lies in a two-step bioconjugation strategy.

-

Amine Labeling : The NHS ester reacts efficiently with primary amines on a target biomolecule (e.g., an antibody) at a physiological to slightly alkaline pH (7.0-9.0) to form a stable, covalent amide bond.[2][18] This reaction must be performed in an aqueous buffer free of extraneous primary amines (like Tris or glycine) that would compete with the reaction.[17] The efficiency of this step is sensitive to hydrolysis of the NHS ester, which increases with pH.[18]

-

Bioorthogonal TCO-Tetrazine Ligation : Once the biomolecule is "TCO-functionalized," the TCO ring is available for the iEDDA reaction. This cycloaddition with a tetrazine-modified molecule is one of the fastest bioorthogonal reactions known, with second-order rate constants often exceeding 800 M⁻¹s⁻¹.[2][6] This rapid kinetic profile allows for efficient labeling at low concentrations and is highly specific, proceeding with minimal side reactions in complex biological media.[2][19]

This two-step process is fundamental to pre-targeting strategies in applications like radioimmunotherapy and in-vivo imaging.

Caption: Two-step bioconjugation workflow using TCO-NHS Ester.

Experimental Protocols

Detailed Protocol for Antibody Labeling with this compound

This protocol outlines the general steps for conjugating TCO-NHS Ester to an antibody. Optimization may be required based on the specific antibody and desired degree of labeling (DOL).

1. Materials and Reagents

-

Antibody stock solution (BSA- and amine-free)

-

This compound

-

Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

-

pH Adjustment Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis equipment

2. Antibody Preparation

-

Buffer Exchange : Ensure the antibody is in an amine-free buffer like PBS, pH 7.4. If the stock buffer contains Tris, glycine, or preservatives like sodium azide, the antibody must be purified.[17] Use a desalting column or dialysis to exchange the buffer to 1X PBS.

-

Concentration Adjustment : Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.[2][17] Higher protein concentrations can improve labeling efficiency.[18]

3. TCO-NHS Ester Solution Preparation

-

Important : Allow the TCO-NHS Ester vial to warm completely to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can cause hydrolysis.[17]

-

Immediately before use, prepare a stock solution of TCO-NHS Ester in anhydrous DMSO or DMF.[2] For example, dissolve 1 mg of the ester in 100 µL of DMSO to create a 10 mg/mL solution.[17]

4. Labeling Reaction Procedure

-

Adjust the pH of the antibody solution to 8.0-9.0 by adding a calculated volume of 1 M NaHCO₃. A final bicarbonate concentration of ~100 mM is often effective.[1][17]

-

Add a 10- to 20-fold molar excess of the TCO-NHS Ester DMSO stock solution to the antibody solution.[2] Pipette gently to mix.

-

Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[17]

5. Quenching and Purification

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[2] The primary amine in Tris will react with any unreacted NHS ester.

-

Incubate on ice for 15-30 minutes.[17]

-

Remove excess, unreacted TCO-NHS Ester and quenching reagent using a desalting column appropriate for the sample volume.[2][17] Follow the manufacturer's instructions for column equilibration and sample elution.

-

The purified TCO-labeled antibody is now ready for the subsequent click reaction with a tetrazine-modified molecule or for storage. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.[20]

Caption: Experimental workflow for antibody labeling with TCO-NHS Ester.

Applications in Research and Drug Development

The precision and biocompatibility of the TCO-tetrazine ligation have made TCO-NHS Ester a valuable reagent in numerous advanced applications:

-

Antibody-Drug Conjugates (ADCs): Facilitates the site-specific or lysine-based conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[14]

-

In Vivo Imaging: Enables pre-targeting strategies for PET and SPECT imaging, where a TCO-labeled antibody is administered first, allowed to accumulate at the target site, and then followed by a rapidly clearing, tetrazine-labeled imaging agent.[19][21]

-

Live Cell Labeling and Tracking: Used for labeling cell surface proteins to track cellular processes without disrupting biological function.[14][21]

-

Material Science: Employed in the functionalization of polymers and surfaces to create advanced biomaterials.[14]

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. interchim.fr [interchim.fr]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. TCO-NHS ester, 1191901-33-3 | BroadPharm [broadpharm.com]

- 10. (4E)-TCO-NHS ester | C13H17NO5 | CID 76801770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 12. scbt.com [scbt.com]

- 13. medkoo.com [medkoo.com]

- 14. chemimpex.com [chemimpex.com]

- 15. (4E)-TCO-NHS ester - Ruixibiotech [ruixibiotech.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. furthlab.xyz [furthlab.xyz]

- 18. escholarship.org [escholarship.org]

- 19. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 20. leica-microsystems.com [leica-microsystems.com]

- 21. dash.harvard.edu [dash.harvard.edu]

(R,E)-TCO-NHS Ester: A Technical Guide to a Key Player in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules in their native environment is paramount. Among the arsenal of chemical tools developed for this purpose, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCO) has emerged as a frontrunner due to its exceptionally fast kinetics and high specificity.[1][2] This technical guide focuses on (R,E)-TCO-NHS Ester, a key reagent that facilitates the introduction of the highly reactive trans-cyclooctene moiety onto biomolecules, paving the way for a multitude of applications in research and drug development.

Core Principles: The TCO-Tetrazine Ligation

The foundation of this compound's utility lies in the bioorthogonal reaction between the strained trans-cyclooctene (TCO) group and an electron-deficient tetrazine. This reaction proceeds through a [4+2] cycloaddition, forming an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine product.[1] This process is characterized by its remarkable speed, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[1][3]

The "(R,E)" designation refers to the specific stereoisomer of the trans-cyclooctene, which influences its reactivity and stability. The axial conformation of TCO derivatives has been shown to exhibit significantly higher reactivity in the IEDDA reaction compared to the equatorial conformation.[4] The N-Hydroxysuccinimide (NHS) ester is a widely used amine-reactive functional group that allows for the covalent attachment of the TCO moiety to primary amines, such as the lysine residues found on proteins.[5]

Applications in Bioorthogonal Chemistry

The versatility of this compound has led to its adoption in a wide array of applications, including:

-

Pretargeted Imaging and Therapy: In this two-step strategy, a TCO-modified antibody is first administered and allowed to accumulate at a target site, such as a tumor. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic payload is introduced, which then specifically reacts with the TCO-tagged antibody at the target location.[2][6] This approach enhances the target-to-background signal ratio and minimizes off-target toxicity.[7][8]

-

Antibody-Drug Conjugates (ADCs): this compound is employed in the development of ADCs, where a potent cytotoxic drug is linked to an antibody via the TCO-tetrazine click reaction.[9][10] This strategy allows for the targeted delivery of the drug to cancer cells.

-

Cellular Imaging and Tracking: The high efficiency and biocompatibility of the TCO-tetrazine ligation make it ideal for labeling and tracking cells in vivo and in vitro.[11]

-

PROTACs: This technology utilizes heterobifunctional molecules to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. This compound can be used as a linker in the synthesis of these molecules.[10]

Quantitative Data

The performance of the TCO-tetrazine ligation is exceptional, as highlighted by its kinetic parameters. The following table summarizes key quantitative data for this bioorthogonal reaction.

| Parameter | Value | References |

| Second-Order Rate Constant (k₂) | 10³ to 10⁶ M⁻¹s⁻¹ | [1][3] |

| pH Range for NHS Ester Labeling | 8.3 - 8.5 (optimal) | [12] |

| Stability of TCO | Sensitive to acidic/basic conditions, photosensitive | [2] |

| Stability of NHS Ester | Moisture-sensitive, hydrolysis increases at higher pH | [5][13] |

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol outlines the general procedure for conjugating this compound to a protein containing primary amines.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free buffer like PBS. Adjust the protein concentration to 1-5 mg/mL.[14]

-

TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[1]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS Ester to the protein solution.[1]

-

Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, or for 2 hours on ice, with gentle mixing.[1][13]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 5-15 minutes.[13]

-

Purification: Remove excess, unreacted TCO-NHS Ester using a desalting column.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the reaction between a TCO-modified protein and a tetrazine-modified protein.

Materials:

-

TCO-modified protein (from Protocol 1)

-

Tetrazine-modified protein

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-modified protein and the tetrazine-modified protein in the reaction buffer.

-

Ligation Reaction: Mix the TCO- and tetrazine-modified proteins in a 1:1 molar ratio.

-

Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature.[13] The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance at around 520-540 nm.[15][16]

-

Purification (Optional): If necessary, the resulting conjugate can be purified using standard chromatography techniques.

Visualizing the Workflow and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Conclusion

This compound is a powerful and versatile tool in the field of bioorthogonal chemistry. Its ability to efficiently introduce the highly reactive trans-cyclooctene moiety onto biomolecules has enabled significant advancements in areas such as targeted drug delivery, advanced imaging, and diagnostics. The exceptionally fast and specific nature of the subsequent TCO-tetrazine ligation reaction makes it an indispensable component of the modern chemical biologist's and drug developer's toolkit. By understanding the core principles, applications, and experimental considerations outlined in this guide, researchers can effectively harness the potential of this compound to drive innovation in their respective fields.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. escholarship.org [escholarship.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lumiprobe.com [lumiprobe.com]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. broadpharm.com [broadpharm.com]

The Ultimate Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Trans-Cyclooctene (TCO)

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions prized for their speed, specificity, and biocompatibility. Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) stands out for its ability to proceed within complex biological environments without the need for cytotoxic catalysts.[1] This in-depth guide focuses on a key player in this reaction: trans-cyclooctene (TCO), a highly strained alkene whose exceptional reactivity has propelled advancements in drug delivery, molecular imaging, and therapeutic development.[2]

Core Principles of SPAAC with TCO

SPAAC is a type of 1,3-dipolar cycloaddition between a cyclic alkyne and an azide, forming a stable triazole linkage. The driving force behind this reaction is the significant ring strain of the cyclooctyne, which lowers the activation energy and allows the reaction to proceed without the need for the copper (I) catalyst used in the classical azide-alkyne cycloaddition.[3][4] This copper-free nature is a major advantage for in vivo applications, as copper can be toxic to cells.[1]

While the guide's title refers to TCO, it's important to clarify that in the context of SPAAC, the reaction is between a strained alkyne and an azide. TCO, being an alkene, is most famously used in the even faster inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[5] However, the principles of using ring strain to promote bioorthogonal reactions are central to both SPAAC (with strained alkynes like DBCO) and IEDDA (with TCO). This guide will focus on the broader concept of strain-promoted cycloadditions, with a primary emphasis on TCO and its applications, while also providing context on related strained alkynes used in SPAAC.

Quantitative Data: Reaction Kinetics

The efficiency of a bioorthogonal reaction is often quantified by its second-order rate constant (k). The following table summarizes the rate constants for various TCO derivatives with a common tetrazine partner, as well as the rates for common strained alkynes used in SPAAC with an azide partner. This allows for a clear comparison of their reactivity.

| Reactant 1 | Reactant 2 | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Notes |

| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000[6] | The foundational TCO structure. |

| axial-5-hydroxy-trans-cyclooctene (a-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000[6] | Increased reactivity due to steric effects. |

| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.1 - 1.0 | A commonly used strained alkyne in SPAAC. |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.1 - 1.0 | Another popular strained alkyne for SPAAC. |

| TCO | General Tetrazines | 1 - 1 x 10⁶[7] | General range of reactivity. |

| Methyl-substituted tetrazines | TCO | ~1000[7] | |

| Hydrogen-substituted tetrazines | TCO | up to 30,000[7] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of SPAAC and TCO-tetrazine ligations in a laboratory setting. Below are representative protocols for protein modification and subsequent conjugation.

Protocol 1: Labeling a Protein with a TCO-NHS Ester

This protocol outlines the labeling of primary amines, such as the side chain of lysine residues, on a protein with a TCO-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

TCO-PEG-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis equipment

Procedure:

-

Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[6] The protein concentration should be between 1-5 mg/mL.[6]

-

TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[8]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[6] The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[7]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[7]

-

Purification: Remove excess, unreacted TCO-NHS ester by using a desalting spin column or through dialysis against a suitable buffer.[8]

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

-

TCO-modified protein (from Protocol 1)

-

Tetrazine-labeled molecule (e.g., a fluorescent dye or another protein)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[6]

-

Ligation Reaction: Mix the TCO-modified protein and the tetrazine-labeled molecule in the reaction buffer. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.[6]

-

Incubation: The reaction is typically complete within 10-60 minutes at room temperature.[6] The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.[6]

-

Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent using size exclusion chromatography or dialysis.[6]

Visualizing the Chemistry: Diagrams

To better understand the processes involved in strain-promoted cycloadditions, the following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanism and a typical experimental workflow.

Caption: Mechanism of the TCO-Tetrazine inverse electron-demand Diels-Alder reaction.

Caption: A typical experimental workflow for protein bioconjugation using TCO-tetrazine chemistry.

Applications in Drug Development and Beyond

The robustness and efficiency of SPAAC and TCO-tetrazine ligations have led to their widespread adoption in various fields of research and development:

-

Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed is ideal for attaching potent drugs to tumor-targeting antibodies, a cornerstone of modern cancer therapy.[6]

-

Live-Cell and In Vivo Imaging: The bioorthogonality and rapid kinetics of these reactions are perfectly suited for labeling and tracking biomolecules in living cells and whole organisms without disrupting their natural functions.[5][6] This is particularly valuable in pretargeted imaging, where a TCO-labeled antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[6]

-

Click-to-Release Chemistry: This innovative strategy utilizes the TCO-tetrazine reaction to trigger the release of a "caged" therapeutic agent at a specific target site, thereby minimizing off-target toxicity.[9]

-

Gene and RNA Delivery: With the rise of RNA-based therapeutics, TCO-based conjugation strategies offer improved delivery efficiency and greater protection of the genetic material from degradation in the body.[2]

-

Materials Science: SPAAC has been used to decorate, link, crosslink, and even prepare polymer chains, opening up new avenues for the creation of advanced functional materials.[10]

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. interchim.fr [interchim.fr]

- 9. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

(R,E)-TCO-NHS Ester: A Technical Guide for In Vivo Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R,E)-TCO-NHS Ester, a key reagent for in vivo click chemistry applications. This document details its core properties, experimental protocols for its use in bioconjugation, and its application in advanced in vivo imaging strategies.

Introduction to this compound

(R,E)-trans-Cyclooctene-N-hydroxysuccinimidyl ester (this compound) is a bifunctional crosslinking reagent that has become an invaluable tool in the field of bioorthogonal chemistry. It contains two key functional groups:

-

trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions. This "click chemistry" reaction is exceptionally fast and specific, proceeding rapidly under physiological conditions without the need for a copper catalyst.[1][2]

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines, such as the side chains of lysine residues found in proteins and antibodies.[3][4][5]

This dual functionality allows for a two-step bioconjugation strategy. First, the NHS ester is used to label a biomolecule of interest, such as an antibody, introducing the TCO moiety. Subsequently, the TCO-functionalized biomolecule can be rapidly and specifically "clicked" to a molecule containing a tetrazine (Tz) group, its reaction partner in the IEDDA reaction.[6][7][8] This powerful combination has paved the way for significant advancements in areas like targeted drug delivery, in vivo imaging, and the study of complex biological processes.[9][10][11]

Physicochemical Properties and Reaction Kinetics

The utility of this compound in in vivo applications is underpinned by its favorable physicochemical properties and rapid reaction kinetics. The axial conformation of the TCO ring in this specific isomer has been shown to exhibit higher reactivity in IEDDA reactions compared to its equatorial counterpart.[12]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO₅ | [12][13] |

| Molecular Weight | 267.28 g/mol | [12][13] |

| Appearance | White to slightly grey crystalline solid | [12] |

| Purity | >95% (HPLC) | [12] |

| Solubility | DMSO, DMF, DCM, THF, Chloroform | [12] |

| Storage Conditions | -20°C, desiccated | [4][12] |

The reaction between TCO and tetrazine is characterized by exceptionally fast second-order rate constants, making it one of the fastest bioorthogonal reactions currently known.[2][14] This rapid kinetics is crucial for in vivo applications where low concentrations of reactants and short reaction times are often necessary.[14]

Table 2: Reaction Kinetics and Stability of TCO Derivatives

| TCO Derivative | Second-Order Rate Constant (k₂) with Tetrazine | Stability Profile | Source(s) |

| TCO | Can exceed 100,000 M⁻¹s⁻¹ | Can isomerize to the less reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols and over time in serum.[8][15] Not recommended for long-term storage.[16] | [8][15] |

| Axial TCO | Up to 10-fold higher reactivity than equatorial TCO derivatives. | Undergoes cis-trans deactivation at a faster rate compared to equatorial TCO derivatives. | [12] |

| d-TCO | ~366,000 M⁻¹s⁻¹ | Shows improved stability in aqueous solution, blood serum, and in the presence of thiols. | [8] |

| s-TCO | ~3,300,000 M⁻¹s⁻¹ | The fastest TCO derivative to date, but with reduced stability. Rapidly isomerizes in the presence of high thiol concentrations. | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound, from antibody conjugation to in vivo imaging.

Antibody Conjugation with this compound

This protocol outlines the steps for labeling an antibody with this compound to introduce the TCO functionality.

Materials:

-

Antibody of interest

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; or 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[8]

-

Bicarbonate buffer (pH 8.3-8.5)[17]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4][8]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)[5][18]

-

Spin desalting columns or other purification systems (e.g., size-exclusion chromatography)[17][18]

Procedure:

-

Antibody Preparation:

-

This compound Solution Preparation:

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution.[8][17] The optimal molar ratio should be determined empirically for each specific antibody to achieve the desired degree of labeling (DOL) without compromising antibody function.[17][19]

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1][17]

-

-

Quenching the Reaction (Optional but Recommended):

-

Purification:

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of TCO molecules per antibody. This can be achieved using MALDI-TOF mass spectrometry or by reacting the TCO-conjugated antibody with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.[17]

-

In Vivo Pre-targeting Imaging Workflow

This protocol describes a general workflow for in vivo pre-targeting imaging using a TCO-conjugated antibody and a tetrazine-labeled imaging agent.[9][15][17]

Materials:

-

TCO-conjugated antibody (prepared as in Protocol 3.1)

-

Tetrazine-labeled imaging probe (e.g., fluorescent dye, radiolabel)

-

Animal model (e.g., tumor-bearing mice)

-

Sterile PBS (pH 7.4)

-

In vivo imaging system (e.g., IVIS for fluorescence imaging, PET scanner for radionuclide imaging)

Procedure:

-

Administration of TCO-Antibody:

-

Administer the TCO-conjugated antibody to the animal model, typically via intravenous injection. The optimal dose will depend on the antibody and target, but a typical range is 1-5 mg/kg.[17]

-

-

Accumulation and Clearance Period:

-

Allow sufficient time for the TCO-antibody to accumulate at the target site (e.g., a tumor) and for the unbound antibody to clear from circulation. This pre-targeting window is crucial for achieving a high signal-to-noise ratio and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.[11][17]

-

-

Administration of Tetrazine Probe:

-

After the clearance period, administer the tetrazine-labeled imaging probe, also typically via intravenous injection. The dose will depend on the specific probe and imaging modality.

-

-

In Vivo Click Reaction and Imaging:

-

The tetrazine probe will rapidly "click" to the TCO-conjugated antibody that has accumulated at the target site.

-

Acquire images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) using the appropriate in vivo imaging system.[17]

-

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving this compound.

Caption: Workflow for antibody conjugation with this compound.

Caption: In vivo pre-targeting imaging workflow.

Caption: Mechanism of the TCO-Tetrazine IEDDA click reaction.

Applications in Research and Drug Development

The unique characteristics of the TCO-tetrazine click chemistry enabled by this compound have led to its widespread adoption in various research and development areas:

-

Pre-targeted Radioimmunotherapy and Imaging: This is a major application where a TCO-modified antibody is first administered to target cancer cells, followed by a smaller, rapidly clearing radiolabeled tetrazine.[9][15][20] This approach significantly reduces the radiation dose to healthy tissues compared to conventional radioimmunotherapy.[11][15]

-

Fluorescence Imaging: TCO-functionalized biomolecules can be targeted with tetrazine-fluorophore conjugates for in vivo and in vitro fluorescence imaging, enabling the visualization of biological processes with high specificity.[10][17]

-

Drug Delivery: The specific and stable linkage formed by the IEDDA reaction is being explored for targeted drug delivery systems, where a TCO-modified targeting moiety can be "clicked" to a tetrazine-containing drug molecule at the desired site of action.[10][21]

-

Biomaterial Functionalization: this compound can be used to immobilize biomolecules onto surfaces or within hydrogels for applications in tissue engineering and biosensing.[16][22]

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its high reactivity, specificity, and biocompatibility make it an ideal reagent for a wide range of in vivo click chemistry applications. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this technology in your research and development endeavors. As the field of bioorthogonal chemistry continues to evolve, we can expect to see even more innovative applications of this compound and related reagents.

References

- 1. interchim.fr [interchim.fr]

- 2. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. Extracellular-Matrix-Anchored Click Motifs for Specific Tissue Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Clarity bolsters antibody pre-targeting with IP from leading global cancer center - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. scbt.com [scbt.com]

- 14. TCO-PEG3-NHS ester | Benchchem [benchchem.com]

- 15. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TCO-NHS ester, 1191901-33-3 | BroadPharm [broadpharm.com]

- 17. benchchem.com [benchchem.com]

- 18. furthlab.xyz [furthlab.xyz]

- 19. resources.tocris.com [resources.tocris.com]

- 20. researchgate.net [researchgate.net]

- 21. Initial Steps towards Spatiotemporal Signaling through Biomaterials Using Click-to-Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to Bioorthogonal Labeling with TCO-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioorthogonal labeling utilizing trans-cyclooctene (TCO)-N-hydroxysuccinimidyl (NHS) esters. This powerful chemical tool enables the precise and efficient modification of biomolecules in complex biological environments, paving the way for advanced research in drug development, diagnostics, and fundamental biology.

Introduction to Bioorthogonal Chemistry and TCO-Tetrazine Ligation

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO group and a tetrazine (Tz) is a cornerstone of this field. This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[1]

The TCO-NHS ester is a key reagent in a two-step labeling strategy. First, the NHS ester group reacts with primary amines, such as the side chains of lysine residues on proteins, to introduce the TCO moiety onto the biomolecule of interest.[1][2] Subsequently, the TCO-functionalized molecule can be specifically targeted with a tetrazine-bearing probe, which can be a fluorophore, a drug molecule, or another biomolecule.[1]

The Chemistry: Mechanism of Action

The labeling process involves two distinct chemical reactions:

Step 1: Amine Labeling with TCO-NHS Ester

The N-hydroxysuccinimidyl ester is a highly reactive group that readily acylates primary amines at physiological to slightly alkaline pH (typically 7.2-8.5) to form a stable amide bond.[3][4] This reaction is efficient but competes with the hydrolysis of the NHS ester in aqueous environments, a factor that increases with higher pH.[2][3]

Step 2: Bioorthogonal Ligation with Tetrazine

The TCO-labeled biomolecule is then introduced to a tetrazine-conjugated molecule. The IEDDA reaction between the electron-rich TCO (dienophile) and the electron-deficient tetrazine (diene) proceeds rapidly to form an unstable dihydropyridazine intermediate, which then quickly eliminates a molecule of nitrogen gas (N₂) to form a stable pyridazine product.[5] This irreversible reaction drives the ligation to completion.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. escholarship.org [escholarship.org]

- 4. Initial Steps towards Spatiotemporal Signaling through Biomaterials Using Click-to-Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCO-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

(R,E)-TCO-NHS Ester reactivity and stability in aqueous buffer

An In-depth Technical Guide to the Reactivity and Stability of (R,E)-TCO-NHS Ester in Aqueous Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1][2] this compound is a bifunctional linker that leverages this powerful chemistry. It incorporates the reactive TCO moiety for ligation with tetrazine-functionalized molecules and an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules such as proteins and peptides.[3][4] This guide provides a comprehensive overview of the reactivity and stability of this compound in aqueous buffers, offering quantitative data, detailed experimental protocols, and logical diagrams to aid researchers in its effective application.

Core Concepts: A Dual Reactivity Profile

The utility of this compound hinges on the distinct reactivity of its two functional groups: the NHS ester and the TCO ring. Understanding the behavior of each in an aqueous environment is critical for successful bioconjugation.

The Amine-Reactive NHS Ester

The NHS ester facilitates the covalent attachment of the TCO group to biomolecules by reacting with primary amines, predominantly the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[5]

Reactivity in Aqueous Buffers:

The efficiency of the NHS ester-amine reaction is highly dependent on pH. The nucleophilic, unprotonated form of the primary amine is the reactive species.[5] Therefore, the reaction is typically performed in a pH range of 7.2 to 8.5.[6]

However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and its rate increases with pH.[5][6] This hydrolysis renders the ester inactive. Consequently, the choice of pH is a trade-off between maximizing amine reactivity and minimizing hydrolysis.[5]

Stability and Hydrolysis:

The stability of the NHS ester is inversely proportional to the pH of the aqueous buffer. At a lower pH, the half-life of the NHS ester is longer, but the reaction with amines is slower. Conversely, at a higher pH, the reaction is faster, but the competing hydrolysis reaction is also more pronounced.[6][7]

Quantitative Data on NHS Ester Hydrolysis

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4-5 hours | [6][7] |

| 7.0 | Ambient | ~7 hours | [8] |

| 8.6 | 4 | 10 minutes | [6][7] |

| 9.0 | Ambient | Minutes | [8] |

Note: These values are for general NHS esters and provide a strong indication of the stability of the NHS ester moiety on the TCO linker.

The Bioorthogonal trans-Cyclooctene (TCO) Moiety

The TCO group reacts with a tetrazine via a [4+2] cycloaddition to form a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.[9] This reaction is characterized by its extremely fast kinetics, often described as "ultrafast," with second-order rate constants that can exceed 800 M⁻¹s⁻¹.[2][10]

Reactivity and Kinetics:

The TCO-tetrazine ligation is highly efficient even at low, micromolar to nanomolar concentrations of reactants, making it ideal for biological applications where concentrations of target molecules may be low.[2][11] The reaction is catalyst-free, proceeding readily under physiological conditions without the need for potentially cytotoxic copper catalysts.[2]

Quantitative Data on TCO-Tetrazine Reaction Kinetics

| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |

| General TCO | General Tetrazine | 1 - 1 x 10⁶ | [11] |

| TCO | ATTO-tetrazines | up to 1000 | [11] |

| TCO | Methyl-substituted tetrazines | ~1000 | [11] |

| TCO | Hydrogen-substituted tetrazines | up to 30,000 | [11] |

| TCO | Dipyridal tetrazine | 2000 (±400) | [11] |

| s-TCO ((1R,5R,6R)-bicyclo[4.1.0]hept-3-ene) | Not specified | ~3,300,000 | [12] |

Stability of the TCO Ring:

While generally stable in aqueous buffers, the TCO group can undergo isomerization to its unreactive cis-cyclooctene (CCO) form.[12] This process can be accelerated in the presence of thiols and copper-containing proteins.[12][13] More strained and, therefore, more reactive TCO derivatives, such as s-TCO, tend to be less stable.[12]

Factors Affecting TCO Stability

| TCO Derivative | Stability Profile | Reference(s) |

| TCO | Can isomerize in the presence of high thiol concentrations and in serum over time. | [12] |

| d-TCO | Shows improved stability in aqueous solution, blood serum, and in the presence of thiols. | [12] |

| s-TCO | Rapidly isomerizes in the presence of high thiol concentrations. | [12] |

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol outlines the general procedure for conjugating this compound to a protein via its primary amines.

Materials:

-

Protein of interest

-

This compound (or a PEGylated version for improved solubility)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[12]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[11]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[11]

-

Spin desalting columns[11]

Procedure:

-

Protein Preparation:

-

TCO-NHS Ester Stock Solution Preparation:

-

Labeling Reaction:

-

Quenching the Reaction:

-

Purification:

-

Remove excess, unreacted TCO-NHS Ester using a spin desalting column or through dialysis.[10] The TCO-labeled protein is now ready for the subsequent ligation reaction.

-

Workflow for Protein Labeling with TCO-NHS Ester

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

-

TCO-modified protein (from Protocol 1)

-

Tetrazine-labeled molecule (e.g., fluorescent dye, drug)

-

Reaction buffer (e.g., PBS, pH 7.4)[11]

Procedure:

-

Reactant Preparation:

-

Prepare the TCO-modified protein in the reaction buffer.

-

Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

-

Ligation Reaction:

-

Mix the TCO-modified protein and the tetrazine-labeled molecule. A 1:1 molar ratio is often a good starting point, though a slight excess (1.05-1.5 molar equivalents) of the tetrazine compound can be used to drive the reaction to completion.[10][11]

-

Incubate the reaction for 30-60 minutes at room temperature.[11] The reaction can also be performed at 4°C, which may require a longer incubation time.[11]

-

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[11]

-

Workflow for TCO-Tetrazine Ligation

Logical Relationships in TCO-NHS Ester Chemistry

The successful application of this compound requires careful consideration of several interdependent factors. The following diagram illustrates the key relationships influencing the outcome of a bioconjugation experiment.

Factors Influencing NHS Ester Conjugation Yield

Conclusion

This compound is a powerful tool for bioconjugation, enabling the efficient labeling of biomolecules for subsequent bioorthogonal ligation. A thorough understanding of the pH-dependent reactivity and stability of the NHS ester group, coupled with an appreciation for the stability of the TCO moiety, is paramount for achieving high conjugation yields. By carefully controlling reaction conditions such as pH, temperature, and reactant concentrations, and by following established protocols, researchers can successfully employ this versatile reagent in a wide array of applications, from basic research to the development of novel therapeutics and diagnostics.

References

- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. vectorlabs.com [vectorlabs.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. escholarship.org [escholarship.org]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. benchchem.com [benchchem.com]

- 10. interchim.fr [interchim.fr]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

A Technical Guide to Trans-Cyclooctene (TCO) Reagents for Biological Studies

For Researchers, Scientists, and Drug Development Professionals

Trans-cyclooctene (TCO) reagents have become indispensable tools in biological research and drug development, primarily due to their role in bioorthogonal chemistry. Their exceptional reactivity and selectivity in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines enable the precise and efficient labeling and modification of biomolecules in complex biological systems. This technical guide provides an in-depth overview of the core features of TCO reagents, including their chemical principles, quantitative performance data, and detailed experimental protocols.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The utility of TCO reagents in biological studies is centered on their rapid and specific reaction with 1,2,4,5-tetrazines, commonly known as the TCO-tetrazine ligation. This reaction proceeds through an IEDDA cycloaddition, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas and forms a stable dihydropyridazine product.[1]

Key characteristics of this ligation include:

-

Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants reaching up to 107 M-1s-1.[1][2] This allows for efficient conjugation even at the low concentrations typically found in biological systems.[1]

-

Biocompatibility: The reaction proceeds readily under physiological conditions (pH 6-9, room temperature) in aqueous media without the need for cytotoxic catalysts, such as copper, which is often required for other click chemistry reactions.[1][3]

-

High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates.[1] This ensures that the conjugation is highly specific and avoids off-target reactions.[1]

-

Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, and the resulting conjugate is highly stable under biological conditions.[1]

The reactivity of the TCO group is a result of the significant ring strain of the trans-configured double bond within the eight-membered ring.[1] This inherent strain is released upon the [4+2] cycloaddition with a tetrazine, providing a strong thermodynamic driving force for the reaction.[1] Various TCO derivatives have been developed to modulate reactivity, stability, and hydrophilicity for specific applications.[1][2]

Data Presentation: Quantitative Comparison of TCO Derivatives

The choice of TCO derivative can significantly impact the efficiency of a bioorthogonal reaction. The following table summarizes the second-order rate constants of common TCO derivatives with 3,6-di-(2-pyridyl)-s-tetrazine, a frequently used tetrazine partner.

| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹) | Key Features |

| trans-Cyclooctene | TCO | ~2,000[1] | The original and most basic TCO structure. |

| axial-5-hydroxy-trans-cyclooctene | a-TCO | ~150,000[1] | Increased reactivity due to steric effects. |

| cis-Dioxolane-fused trans-cyclooctene | d-TCO | ~366,000[1] | Enhanced reactivity, stability, and hydrophilicity.[1] |

| Strained trans-cyclooctene | s-TCO | (3,300 ± 40) x 10³[2] | The fastest TCO to date, though with a trade-off in stability.[2] |

Mandatory Visualizations

Signaling Pathway: Pretargeted In Vivo Imaging Workflow

Caption: Pretargeted in vivo imaging workflow using TCO-tetrazine ligation.

Experimental Workflow: Antibody-TCO Conjugation and Labeling

Caption: Workflow for antibody conjugation with TCO and subsequent labeling.

Logical Relationship: TCO-Tetrazine Ligation Mechanism

Caption: Mechanism of the TCO-tetrazine bioorthogonal ligation.

Experimental Protocols

Protocol 1: Labeling of Proteins with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.

Materials:

-

Protein of interest

-

TCO-PEG-NHS ester (or other desired TCO-NHS derivative)

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[1]

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

Procedure:

-

Protein Preparation: Buffer exchange the protein into an amine-free buffer.[1] The protein concentration should ideally be between 1-5 mg/mL.[1]

-

TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10-20 mM.[4]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[4] The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4]

-

Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO reagent by size-exclusion chromatography using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

-

TCO-modified protein (from Protocol 1)

-

Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation:

-

Ligation Reaction:

-

Add the tetrazine-labeled molecule to the TCO-modified protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.[1]

-

The reaction is typically complete within 10-60 minutes at room temperature.[1] The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.[1]

-

-

Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent by size-exclusion chromatography or dialysis.[1]

Applications in Drug Development and Biological Research

The versatility of the TCO-tetrazine ligation has led to its widespread adoption in various fields:

-

Antibody-Drug Conjugates (ADCs): The precise and stable nature of the TCO-tetrazine linkage makes it ideal for constructing ADCs, where a potent drug is attached to a tumor-targeting antibody.[1][3]

-

Live-Cell and In Vivo Imaging: The bioorthogonality and fast kinetics of the reaction are well-suited for labeling and tracking biomolecules in living cells and whole organisms without perturbing their natural functions.[1][3] This is particularly valuable in pretargeted imaging, where a TCO-labeled antibody is first administered, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[1]

-

Click-to-Release Chemistry: This strategy utilizes the TCO-tetrazine reaction to trigger the release of a caged therapeutic agent at a specific target site, minimizing off-target toxicity.[1]

-

Biomolecule Conjugation: This chemistry is broadly applicable for the conjugation of a wide range of biomolecules, including proteins, peptides, nucleic acids, and lipids, and for the surface modification of nanoparticles.[1][3]

References

(R,E)-TCO-NHS Ester for Live Cell Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R,E)-TCO-NHS Ester, a key reagent in bioorthogonal chemistry, and its application in live cell imaging. We will delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data to facilitate its use in research and development.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a heterobifunctional crosslinker that plays a pivotal role in a two-step labeling strategy for live cell imaging. This strategy is rooted in the principles of bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[1]

The process begins with the modification of a biomolecule of interest, typically a protein or antibody, with the this compound. The N-hydroxysuccinimide (NHS) ester end of the molecule selectively reacts with primary amines, such as the side chains of lysine residues on proteins, to form a stable amide bond.[2][3] This initial step "tags" the biomolecule with a trans-cyclooctene (TCO) group.[4][5]

The second step involves the introduction of a probe, usually a fluorescent dye, that is conjugated to a tetrazine molecule. The TCO group on the tagged biomolecule then undergoes a highly rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with the tetrazine-labeled probe.[1][6][7] This "click chemistry" reaction is exceptionally fast and biocompatible, making it ideal for dynamic studies in living cells.[3][6] The axial isomer of TCO-NHS Ester, in particular, demonstrates significantly higher reactivity in this cycloaddition compared to its equatorial counterpart.[8]

This two-step approach offers several advantages for live cell imaging, including high specificity, rapid kinetics, and the ability to use a wide variety of fluorescent probes.[3][6] It allows for the precise labeling of cellular targets and the visualization of dynamic processes in real-time.[9][10]

Core Concepts and Workflow

The fundamental principle behind using this compound for live cell imaging is a pre-targeting strategy. First, an antibody or other targeting molecule functionalized with TCO is introduced and allowed to bind to its specific target on or within the live cells. After a period for unbound antibody to clear, a much smaller, tetrazine-conjugated imaging agent (like a fluorescent dye) is added. This agent rapidly "clicks" onto the TCO-tagged antibody, providing a strong and specific signal at the location of the target. This approach minimizes background fluorescence and allows for the use of highly fluorescent probes that might otherwise be too large or disruptive to be directly conjugated to the targeting molecule.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in biomolecule labeling and subsequent imaging applications.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 267.28 g/mol | [8] |

| Chemical Formula | C13H17NO5 | [8] |

| Appearance | White to slightly grey crystalline solid | [8] |

| Storage | -20°C, desiccated | [5][8] |

| Solubility | DMSO, DMF, Chloroform | [8] |

Table 2: Recommended Reaction Parameters for Protein Labeling

| Parameter | Recommended Value | Reference |

| Solvent for NHS Ester Stock | Anhydrous DMSO or DMF | [6][11] |

| Stock Solution Concentration | 10 mg/mL or 10 mM | [6][11] |

| Reaction Buffer pH | 8.3 - 8.5 | [12] |

| Molar Excess of NHS Ester to Protein | 8 to 20-fold | [6][12] |

| Incubation Time | 1 hour at room temperature or 2 hours on ice | [6][11] |

| Quenching Reagent | 1 M Tris buffer | [11] |

Table 3: Spectroscopic Data for Labeling Efficiency Calculation

| Fluorophore | Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε_dye) | Reference |

| Cy3 | 555 nm | 150,000 M⁻¹cm⁻¹ | [13] |

| Note: These values are for a common fluorophore used in this application. Researchers should consult the manufacturer's data for the specific tetrazine-dye conjugate being used. |

Experimental Protocols

Protocol for Antibody Labeling with this compound

This protocol details the steps for conjugating this compound to an antibody.

Materials:

-

Antibody of interest (BSA and amine-buffer free)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO3), pH 8.5

-

1 M Tris-HCl, pH 8.0

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Desalting columns (e.g., Zeba Spin Desalting Columns)

Procedure:

-

Antibody Preparation:

-

TCO-NHS Ester Preparation:

-

Labeling Reaction:

-

Calculate the required volume of the TCO-NHS ester solution to achieve a 10- to 20-fold molar excess relative to the antibody.[6]

-

Add the calculated volume of the TCO-NHS ester solution to the antibody solution.[11]

-

Mix gently by pipetting and incubate for 1 hour at room temperature, protected from light.[6]

-

-

Quenching the Reaction:

-

Purification of the TCO-labeled Antibody:

-

Remove the unreacted TCO-NHS ester and other small molecules using a desalting column equilibrated with PBS.[11]

-

Collect the purified TCO-labeled antibody.

-

-

Characterization and Storage:

-

Determine the concentration of the purified antibody using a spectrophotometer at 280 nm.[11]

-

The degree of labeling (DOL) can be determined if a chromophore is introduced, though this is less common for the TCO moiety itself.

-

Store the TCO-labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[14]

-

Protocol for Live Cell Imaging

This protocol outlines the two-step labeling and imaging of live cells using a TCO-labeled antibody and a tetrazine-fluorophore.

Materials:

-

Live cells cultured in an appropriate imaging dish or plate

-

TCO-labeled antibody (from Protocol 4.1)

-

Tetrazine-fluorophore conjugate

-

Live cell imaging buffer (e.g., phenol red-free medium)

-

Fluorescence microscope with an environmental chamber (37°C, 5% CO2)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency in a suitable imaging vessel.

-

-

Primary Labeling (TCO-Antibody):

-

Replace the culture medium with pre-warmed live cell imaging buffer containing the TCO-labeled antibody at a predetermined optimal concentration.

-

Incubate the cells for a sufficient time to allow for antibody binding (e.g., 30-60 minutes) at 37°C.

-

Wash the cells three times with pre-warmed imaging buffer to remove unbound TCO-labeled antibody.

-

-

Secondary Labeling (Tetrazine-Fluorophore):

-

Add the tetrazine-fluorophore conjugate, diluted in pre-warmed imaging buffer, to the cells at a final concentration typically in the low micromolar range.

-

Incubate for a short period (e.g., 10-30 minutes) at 37°C, protected from light.[10]

-

-

Imaging:

-

Wash the cells twice with pre-warmed imaging buffer to remove any unbound tetrazine-fluorophore.

-

Acquire images using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore.[9]

-

Conclusion

This compound is a powerful and versatile tool for the bioorthogonal labeling of biomolecules for live cell imaging. Its high reactivity and specificity, combined with the rapid kinetics of the TCO-tetrazine ligation, enable researchers to visualize cellular processes with high precision and minimal perturbation. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this technology in a wide range of research and drug development applications.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. furthlab.xyz [furthlab.xyz]

- 12. lumiprobe.com [lumiprobe.com]

- 13. benchchem.com [benchchem.com]

- 14. NHS ester protocol for labeling proteins [abberior.rocks]

Methodological & Application

Application Notes: Labeling Proteins with (R,E)-TCO-NHS Ester for Bioorthogonal Chemistry

Introduction

The labeling of proteins with (R,E)-trans-cyclooctene (TCO) moieties is a fundamental step in advanced bioconjugation strategies, particularly for applications in live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[1] This process utilizes an N-hydroxysuccinimide (NHS) ester derivative of TCO, which reacts efficiently with primary amines on proteins, such as the side chain of lysine residues, to form a stable amide bond.[2] The introduction of the TCO group onto a protein sets the stage for a highly specific and rapid "click chemistry" reaction with a tetrazine-labeled molecule, a cornerstone of bioorthogonal chemistry.[1][3] This inverse-electron-demand Diels-Alder cycloaddition is exceptionally fast and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in complex biological systems.[1][4][5]

Principle of the Reaction

The labeling process is a two-step procedure. First, the protein of interest is functionalized with a TCO group by reacting it with a TCO-NHS ester.[1] The NHS ester is a highly reactive group that specifically targets primary amines.[6] To ensure successful labeling, it is crucial to perform the reaction in an amine-free buffer to prevent unwanted side reactions.[4][5] Following the labeling step, the TCO-modified protein can be purified to remove any unreacted TCO-NHS ester. The second step involves the "click" reaction, where the TCO-labeled protein is mixed with a tetrazine-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin tag).[1][3] This reaction is characterized by its exceptional kinetics and high efficiency, often reaching completion within minutes at room temperature.[1]

Key Considerations for Optimal Labeling

Several factors influence the efficiency and success of the protein labeling protocol:

-

Buffer Conditions: The pH of the reaction buffer is critical for efficient labeling. A pH range of 7.2 to 8.5 is generally recommended to ensure that the primary amines on the protein are deprotonated and available for reaction with the NHS ester.[6][7][8][9] It is imperative to use amine-free buffers, such as phosphate-buffered saline (PBS), to avoid quenching the reaction.[1][4][10]

-

Molar Excess of TCO-NHS Ester: A molar excess of the TCO-NHS ester is used to drive the labeling reaction to completion. The optimal molar excess can vary depending on the protein concentration and the number of available lysine residues. A 10- to 50-fold molar excess is a common starting point.[10][11]

-

Protein Concentration: A protein concentration of 1-5 mg/mL is typically recommended for efficient labeling.[1][4]

-

Quenching the Reaction: After the desired incubation period, the reaction should be quenched to deactivate any unreacted TCO-NHS ester. This is typically achieved by adding a quenching buffer containing a high concentration of primary amines, such as Tris-HCl.[1][4]

-

Purification: Removal of excess, unreacted TCO-NHS ester and byproducts is essential for downstream applications. Size-exclusion chromatography, such as a desalting spin column, is a commonly used method for purifying the TCO-labeled protein.[1][4][5]

-

Stability of TCO-Labeled Proteins: While generally stable, TCO groups can undergo isomerization to their unreactive cis-cyclooctene form, particularly in the presence of thiols or copper.[11][12] More reactive, strained TCO derivatives may exhibit lower stability.[11] For long-term storage, it is advisable to store the labeled protein at 4°C for short periods or at -20°C to -80°C for extended durations.[4][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical protein labeling protocol with (R,E)-TCO-NHS Ester.

| Parameter | Recommended Range/Value | Notes |

| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[1][4] |

| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the NHS ester and should be avoided.[1][4] |

| Reaction pH | 7.2 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[6][7][8][9] |

| TCO-NHS Ester Stock Solution | 10 mM in anhydrous DMSO or DMF | Should be prepared immediately before use as NHS esters are moisture-sensitive.[1][4][10] |

| Molar Excess of TCO-NHS Ester | 10 to 50-fold | The optimal ratio may need to be determined empirically for each protein.[10][11] |

| Incubation Time | 30 - 60 minutes | Longer incubation times may be necessary for less reactive proteins.[1][4][5] |

| Incubation Temperature | Room Temperature | Gentle mixing is recommended during incubation.[1] |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 50-100 mM.[1][4] |

| Quenching Time | 5 minutes | At room temperature.[1][4] |

| Storage of Labeled Protein | 4°C (short-term), -20°C to -80°C (long-term) | Avoid repeated freeze-thaw cycles.[4][6] |

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest (1-5 mg/mL in an amine-free buffer)

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)[1]

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (1 M Tris-HCl, pH 8.0)[1]

-

Desalting spin column or dialysis cassette

Procedure:

-

Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free reaction buffer using a desalting spin column or dialysis.[1] The final protein concentration should be between 1-5 mg/mL.[1][4]

-

Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[1][4]

-

Labeling Reaction: Add a 10- to 50-fold molar excess of the TCO-NHS ester solution to the protein solution.[10][11] Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[1][4]

-

Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1][4] Incubate for 5 minutes at room temperature.[1][4]

-

Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis.[1][4]

-

Storage: The TCO-labeled protein is now ready for the subsequent click reaction or can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.[4][6]

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 6.0-9.0)[1]

-

Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin, drug)

-

Reaction buffer (e.g., PBS, pH 7.4)[5]

Procedure:

-

Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).[1]

-

Click Reaction: Add a 1.1- to 2.0-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein.[10]

-

Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature.[10] The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.[1]

-

Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[1] For many applications, the reaction is clean enough that no further purification is required.[1]

-

Analysis: Confirm successful labeling by methods such as SDS-PAGE (a mobility shift may be observed), mass spectrometry, or UV-Vis spectroscopy.[1]

Visualizations

Caption: Experimental workflow for labeling proteins with TCO-NHS Ester.

Caption: Chemical reaction of TCO-NHS Ester with a primary amine on a protein.

References

- 1. benchchem.com [benchchem.com]

- 2. escholarship.org [escholarship.org]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. glenresearch.com [glenresearch.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. fluidic.com [fluidic.com]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Antibody Conjugation with (R,E)-TCO-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction